1,8-Diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone
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Overview
Description
1,8-Diamino-2,7-dichloro-4,5-bis(p-tolylamino)anthracene-9,10-dione is a synthetic organic compound with the molecular formula C28H22Cl2N4O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of amino, chloro, and p-tolylamino substituents on the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diamino-2,7-dichloro-4,5-bis(p-tolylamino)anthracene-9,10-dione typically involves multi-step organic reactions. One common approach is the condensation of 1,8-diamino-2,7-dichloroanthraquinone with p-toluidine under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the mixture is heated to facilitate the condensation reaction. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,8-Diamino-2,7-dichloro-4,5-bis(p-tolylamino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted anthracene derivatives, depending on the nucleophile used.
Scientific Research Applications
1,8-Diamino-2,7-dichloro-4,5-bis(p-tolylamino)anthracene-9,10-dione has several scientific research applications, including:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Organic Electronics: The compound’s photophysical properties make it suitable for use in organic photovoltaic cells and other electronic devices.
Biological Studies: It is used as a fluorescent probe in biological imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of 1,8-Diamino-2,7-dichloro-4,5-bis(p-tolylamino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell cycle arrest and apoptosis. Additionally, it may inhibit specific enzymes involved in DNA replication and repair, further contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,8-Diamino-2,7-dichloroanthraquinone: A precursor in the synthesis of the target compound, with similar structural features but lacking the p-tolylamino groups.
2,7-Dichloro-4,5-diaminoanthracene-9,10-dione: Another related compound with similar substituents but different positions on the anthracene core.
4,5-Diamino-1,8-dichloroanthraquinone: A compound with similar functional groups but different substitution patterns.
Uniqueness
1,8-Diamino-2,7-dichloro-4,5-bis(p-tolylamino)anthracene-9,10-dione is unique due to the presence of both amino and p-tolylamino groups, which confer distinct electronic and steric properties.
Properties
CAS No. |
83578-94-3 |
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Molecular Formula |
C28H22Cl2N4O2 |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
1,8-diamino-2,7-dichloro-4,5-bis(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22Cl2N4O2/c1-13-3-7-15(8-4-13)33-19-11-17(29)25(31)23-21(19)27(35)22-20(34-16-9-5-14(2)6-10-16)12-18(30)26(32)24(22)28(23)36/h3-12,33-34H,31-32H2,1-2H3 |
InChI Key |
WEDWGYBEXOZUHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=C(C=C4NC5=CC=C(C=C5)C)Cl)N)N)Cl |
Origin of Product |
United States |
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